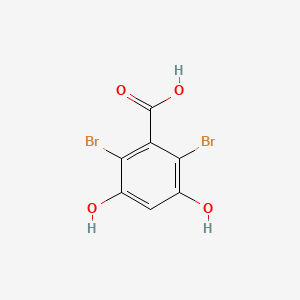

2,6-Dibromo-3,5-dihydroxybenzoic acid

Description

Overview of Dihydroxybenzoic Acid Scaffolds in Natural Products and Synthetic Chemistry

Dihydroxybenzoic acids (DHBAs) are phenolic compounds featuring a benzoic acid core with two hydroxyl groups. The six constitutional isomers of DHBA are found in various natural sources and are valuable intermediates in synthetic chemistry.

2,3-Dihydroxybenzoic acid (o-Pyrocatechuic acid): This compound is a natural phenol (B47542) found in plants like Phyllanthus acidus and the aquatic fern Salvinia molesta. wikipedia.org It is formed naturally through the shikimate pathway and is notably incorporated into siderophores, which are molecules that chelate iron ions for transport into bacteria. wikipedia.org

2,4-Dihydroxybenzoic acid (β-Resorcylic acid): Found in foods like American cranberries and olives, this compound is known for its antioxidant and antimicrobial properties. hmdb.camdpi.com It is synthesized via the carboxylation of resorcinol (B1680541), a reaction known as the Kolbe-Schmitt reaction. youtube.com

2,5-Dihydroxybenzoic acid (Gentisic acid): This isomer is reported in organisms like Rhododendron dauricum and is widely used as a matrix material in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.gov

2,6-Dihydroxybenzoic acid (γ-Resorcylic acid): Also known as γ-resorcylic acid, this compound is a phenolic compound found in natural sources like white grape pomace. researchgate.net It serves as an important organic synthetic intermediate for preparing materials such as pesticides and dyes. guidechem.com

3,4-Dihydroxybenzoic acid (Protocatechuic acid): This acid and its derivatives are known for their antioxidant and metal-chelating properties. tandfonline.comnih.gov It is being investigated for its potential in the context of neurodegenerative diseases due to its ability to modulate bio-metals and scavenge reactive oxygen species. tandfonline.comnih.gov

3,5-Dihydroxybenzoic acid (α-Resorcylic acid): This isomer is a crucial fine chemical intermediate used in the synthesis of pharmaceuticals like Resveratrol and Bromoprim, as well as plant growth regulators. orgsyn.orgguidechem.com

The varied substitution patterns of the hydroxyl groups on the benzoic acid ring lead to distinct chemical properties and biological activities, making DHBA scaffolds versatile starting points for drug design and materials science.

Significance of Halogenation in Aromatic Systems: Bromine as a Modifying Element

Halogenation is a fundamental reaction in organic chemistry where one or more halogen atoms are introduced into a molecule. mt.com In aromatic systems, this typically occurs via an electrophilic aromatic substitution reaction. wikipedia.orgpurechemistry.org The introduction of halogens like fluorine, chlorine, bromine, or iodine can dramatically alter a molecule's properties:

Reactivity: Halogens are electron-withdrawing groups, which generally deactivate the aromatic ring towards further electrophilic substitution. However, they are also ortho-, para-directing.

Lipophilicity: Halogenation often increases the lipophilicity (fat-solubility) of a compound, which can affect its absorption and distribution in biological systems.

Biological Activity: The introduction of a halogen can enhance the therapeutic potential of a drug molecule. mt.com Halogenated compounds are integral to many pharmaceuticals, including antidepressants and antihistamines. numberanalytics.com

Bromine, as a modifying element, is particularly useful. The reactivity of halogens decreases down the group (F₂ > Cl₂ > Br₂ > I₂). numberanalytics.com Bromine is less reactive than chlorine, allowing for more controlled reactions, but the resulting carbon-bromine bond is more reactive than a carbon-chlorine bond, making brominated compounds excellent synthetic intermediates for forming new carbon-carbon or carbon-heteroatom bonds, for instance, in Grignard or cross-coupling reactions. mt.comresearchgate.net The bromination of phenols, which are activated aromatic systems, can proceed rapidly, sometimes without the need for a Lewis acid catalyst that is often required for less reactive aromatic compounds. wikipedia.orgresearchgate.net

Historical Context of 2,6-Dibromo-3,5-dihydroxybenzoic Acid in Research Landscape

Specific historical records detailing the first synthesis and investigation of this compound are not prominent in the available literature. Its history is therefore best understood within the broader development of research into related polyhydroxylated and halogenated benzoic acids.

While direct early mentions of this compound are scarce, the foundational chemistry for its synthesis has been established for over a century. The synthesis of its parent scaffold, 3,5-dihydroxybenzoic acid, has been prepared by methods such as the alkaline fusion of 3,5-dihalobenzoic acids or the sulfonation of benzoic acid followed by alkaline fusion. orgsyn.org The bromination of phenolic compounds is also a classic organic reaction. The combination of these established synthetic strategies would logically lead to compounds like the one , though it may not have been a specific target of early, large-scale investigation.

Research interest in this class of compounds has evolved from fundamental synthetic explorations to targeted applications. Initially, the focus was on the synthesis and characterization of various isomers. For example, the Kolbe-Schmitt reaction, used to synthesize hydroxybenzoic acids, was first reported in the 19th century. youtube.comguidechem.com Over time, the unique properties of these molecules drove more focused research.

In recent decades, the interest in polyhydroxylated phenolics has been fueled by the discovery of their antioxidant, antimicrobial, and signaling roles in biological systems. mdpi.comnih.gov Simultaneously, the utility of halogenated aromatics as versatile building blocks in organic synthesis, particularly in modern cross-coupling reactions for pharmaceutical and materials development, has grown significantly. mt.com This convergence of interests has led to the synthesis and study of complex molecules that contain both hydroxyl and halogen substituents, as researchers aim to combine the beneficial properties of both functional group types. For instance, derivatives of 3,5-dihydroxybenzoic acid are used as raw materials to synthesize brominated compounds like Bromoprim. guidechem.com

Academic Research Rationale for Focused Studies on this compound

The rationale for studying a specific molecule like this compound stems from its unique structural arrangement and the chemical properties that arise from it.

The structure of this compound is characterized by a high degree of substitution on the benzene (B151609) ring. The key features are:

Dense Substitution: The benzoic acid has substituents at the 2, 3, 5, and 6 positions. This crowding can induce steric strain, potentially distorting the planarity of the ring and influencing the orientation of the carboxyl and hydroxyl groups.

Ortho-Substitution to Carboxylic Acid: The presence of two large bromine atoms at the 2 and 6 positions, ortho to the carboxylic acid group, creates significant steric hindrance. This can affect the acidity of the carboxylic proton and hinder reactions involving the carboxyl group, such as esterification.

Electronic Effects: The two hydroxyl groups are strong electron-donating groups, activating the ring. Conversely, the two bromine atoms and the carboxylic acid group are electron-withdrawing, deactivating the ring. The interplay of these opposing electronic effects, combined with their specific positions, creates a unique electronic environment that governs the molecule's reactivity and spectroscopic properties.

These structural peculiarities suggest that the compound could be a valuable subject for research in areas such as:

Physical Organic Chemistry: Studying its conformational preferences, acidity (pKa), and reactivity could provide insights into the complex interplay of steric and electronic effects in polysubstituted aromatic systems.

Synthetic Chemistry: Its dense functionalization could make it a challenging synthetic target and a potentially useful, albeit complex, building block for more intricate molecules.

Materials Science: The presence of multiple hydrogen bond donors (hydroxyls, carboxylic acid) and halogen bond donors (bromines) makes it a candidate for studies in crystal engineering and the formation of supramolecular assemblies.

Compound Data Tables

Table 1: Chemical and Physical Properties of this compound This interactive table summarizes key properties of the title compound.

| Property | Value | Source(s) |

| CAS Number | 79200-80-9 | chemscene.comechemi.comchemicalbook.com |

| Molecular Formula | C₇H₄Br₂O₄ | chemscene.comechemi.com |

| Molecular Weight | 311.91 g/mol | chemscene.com |

| Synonyms | Benzoic acid, 2,6-dibromo-3,5-dihydroxy- | chemscene.comechemi.com |

| Melting Point | 256 °C (decomposes) | echemi.com |

| Boiling Point | 426.3 °C at 760 mmHg | echemi.com |

| Flash Point | 211.6 °C | echemi.com |

| Density | 2.377 g/cm³ | echemi.com |

| XLogP3 | 2.321 | echemi.com |

| Hydrogen Bond Donors | 3 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

Potential for Advanced Chemical Transformations

While specific literature detailing the synthetic applications of this compound is notably scarce, with major chemical databases indicating a lack of dedicated studies, its molecular architecture suggests significant potential for a variety of advanced chemical transformations. uni.lu The presence of multiple, distinct functional groups—a carboxylic acid, two hydroxyl groups, and two bromine atoms—makes it a versatile scaffold for organic synthesis.

The two bromine atoms are particularly noteworthy. Organobromine compounds are valuable and widely used precursors in metal-catalyzed cross-coupling reactions. nih.gov It is therefore highly probable that this compound could serve as a substrate in reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds, enabling the introduction of alkyl, aryl, or heteroaryl substituents at the 2- and 6-positions.

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Palladium and copper-co-catalyzed reaction with terminal alkynes to form substituted alkynyl derivatives.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form substituted anilines.

These transformations would allow for the systematic extension of the molecular framework, creating libraries of complex derivatives for further study. Furthermore, the carboxylic acid and phenolic hydroxyl groups offer sites for conventional functionalization. The carboxylic acid can be readily converted to esters, amides, or acid halides. The phenolic hydroxyls can undergo O-alkylation to form ethers or O-acylation to form esters, which can be used to modify the compound's solubility, lipophilicity, and biological activity. The strategic manipulation of these functional groups, potentially in a protected or sequential manner, could yield a diverse range of novel compounds built from the this compound core.

Emerging Biological Activity Trends

Direct experimental data on the biological activities of this compound are not available in the reviewed scientific literature. uni.lu However, by examining the structure-activity relationships of analogous compounds, it is possible to infer potential biological trends and areas for future investigation.

The compound is a member of the dihydroxybenzoic acid family. A comprehensive study of non-brominated dihydroxybenzoic acid isomers revealed that the positioning of the hydroxyl groups is critical for antioxidant activity. nih.gov Specifically, isomers with hydroxyl groups in the ortho or para positions to each other (such as 2,5-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid) showed potent radical scavenging, while those with meta-positioned hydroxyls, including 2,6-dihydroxybenzoic acid, exhibited negligible antioxidant capacity. nih.gov This suggests that this compound, which retains this meta-hydroxyl relationship (at C3 and C5), may also possess weak antioxidant properties.

Conversely, the presence of bromine atoms often imparts or enhances antimicrobial properties in phenolic compounds. researchgate.net For example, the related compound 3-Bromo-2,6-dihydroxybenzoic acid has demonstrated moderate antibacterial efficacy against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 32 µg/mL. Similarly, synthetic 6,8-dibromo-5,7-dihydroxyflavones have shown potent activity against a range of bacteria. researchgate.net These findings suggest that this compound is a plausible candidate for antimicrobial screening. The combination of the acidic carboxyl group, the phenolic hydroxyls, and the lipophilic bromine atoms could facilitate interactions with bacterial cell membranes or inhibit key metabolic enzymes. mdpi.com Therefore, despite a potentially low antioxidant profile, the emerging trend for halogenated phenolics points toward a promising, albeit uncharacterized, potential for antimicrobial, antifungal, or specific enzyme-inhibiting activities that warrants future biological evaluation. guidechem.com

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-3,5-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O4/c8-5-2(10)1-3(11)6(9)4(5)7(12)13/h1,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXCQMDSRYNBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1O)Br)C(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372712 | |

| Record name | 2,6-dibromo-3,5-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79200-80-9 | |

| Record name | 2,6-Dibromo-3,5-dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79200-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dibromo-3,5-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2,6 Dibromo 3,5 Dihydroxybenzoic Acid and Its Precursors

De Novo Synthesis Pathways from Simpler Aromatic Precursors

De novo synthesis of this complex molecule typically begins with more readily available dihydroxybenzoic acid isomers. The primary challenge lies in overcoming the inherent directing effects of the existing substituents to install the bromine atoms at the specific 2- and 6-positions.

Achieving the 2,6-dibromo-3,5-dihydroxy substitution pattern on a benzoic acid core is not feasible in a single step. The powerful activating and ortho-, para-directing nature of the hydroxyl groups, combined with the meta-directing carboxyl group, makes direct bromination non-selective. Therefore, multi-step approaches are essential.

The direct bromination of dihydroxybenzoic acid isomers, such as 3,5-dihydroxybenzoic acid, does not yield the desired 2,6-dibromo product. The hydroxyl groups are strong activating groups that direct electrophilic substitution to the positions ortho and para to themselves. In the case of 3,5-dihydroxybenzoic acid, the positions ortho to both hydroxyl groups are 2, 4, and 6. The carboxyl group is a deactivating, meta-directing group.

When 3,5-dihydroxybenzoic acid is treated with elemental bromine, the electrophilic substitution occurs preferentially at the 4-position, which is ortho to one hydroxyl group and para to the other, resulting in the formation of 4-bromo-3,5-dihydroxybenzoic acid. gla.ac.uk Research has shown that bromination in an aqueous medium leads primarily to the 4-bromo isomer, demonstrating the difficulty in achieving substitution at the more sterically hindered 2- and 6-positions adjacent to the carboxyl group without strategic modifications. gla.ac.uk This lack of desired regioselectivity necessitates a more nuanced approach, such as the use of protecting groups to temporarily alter the directing effects of the hydroxyl functionalities.

To overcome the regioselectivity challenges of direct halogenation, a common and effective strategy involves the use of protecting groups. This multi-step methodology temporarily masks the reactive hydroxyl groups, altering their electronic influence on the aromatic ring and allowing for controlled, regioselective bromination. The process involves three key stages: protection, regioselective bromination, and deprotection.

Multi-Step Approaches via Functional Group Interconversions

Utilization of Protective Group Chemistry for Directing Halogenation

Protection of Hydroxyl Groups (e.g., Methylation)

The initial step in this pathway is the protection of the two hydroxyl groups of the precursor, 3,5-dihydroxybenzoic acid. Methylation is a frequently employed technique, converting the hydroxyl groups into methoxy (B1213986) groups. This transformation is typically achieved by treating the dihydroxybenzoic acid with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a suitable base like potassium carbonate or sodium hydroxide. The resulting product is 3,5-dimethoxybenzoic acid. This protection serves two main purposes: it prevents unwanted side reactions at the acidic hydroxyl protons and, more importantly, it modifies the electronic properties of the activating groups, which can influence the regioselectivity of the subsequent bromination step.

Table 1: Typical Conditions for Protection of Hydroxyl Groups via Methylation

| Starting Material | Reagents | Solvent | Product |

| 3,5-Dihydroxybenzoic acid | Dimethyl sulfate, K₂CO₃ | Acetone | 3,5-Dimethoxybenzoic acid |

| 3,5-Dihydroxybenzoic acid | Methyl iodide, K₂CO₃ | DMF | 3,5-Dimethoxybenzoic acid |

Regioselective Bromination of Protected Intermediates

With the hydroxyl groups protected as methoxy ethers, the resulting intermediate, 3,5-dimethoxybenzoic acid, can undergo regioselective bromination. The two methoxy groups are strong ortho-, para-directing activators, strongly favoring electrophilic substitution at the 2-, 4-, and 6-positions. The carboxyl group is a meta-director. The cumulative effect of the two methoxy groups strongly activates the 2- and 6-positions, which are ortho to both.

Treatment of 3,5-dimethoxybenzoic acid with a brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), can lead to the desired 2,6-dibromo-3,5-dimethoxybenzoic acid. Precise control of the reaction conditions, particularly the stoichiometry of the brominating agent (requiring at least two equivalents), is crucial to ensure dibromination occurs. The choice of solvent can also influence the outcome; solvents like acetic acid, acetonitrile, or halogenated hydrocarbons are often used. While monobromination at the 2-position has been documented, adjusting the molar equivalents of the bromine source promotes the formation of the dibrominated product.

Table 2: Representative Bromination Reactions of Methoxybenzoic Acid Derivatives

| Substrate | Brominating Agent | Solvent(s) | Key Product(s) |

| 3,5-Dimethoxybenzoic acid | Bromine (1.05 eq.) | Water, NaOH | 2-Bromo-5-methoxybenzoic acid |

| 2,6-Dimethoxybenzoic acid | Bromine | Dioxane | 3-Bromo-2,6-dimethoxybenzoic acid |

| Activated Arenes | N-Bromosuccinimide (NBS) | Acetonitrile | Regioselective monobrominated arenes |

Deprotection Methodologies (e.g., Hydrolysis of Methoxy Groups)

The final step in the synthesis is the deprotection of the methoxy groups to regenerate the hydroxyl functionalities, yielding the target molecule, 2,6-Dibromo-3,5-dihydroxybenzoic acid. The cleavage of aryl methyl ethers is a robust transformation but often requires strong reagents due to the stability of the ether linkage.

Commonly used reagents for this demethylation include strong Lewis acids, with Boron tribromide (BBr₃) being particularly effective. nih.govgvsu.eduresearchgate.netresearchgate.net The reaction is typically performed in an inert solvent like dichloromethane at low temperatures. Alternatively, strong protic acids such as hydrobromic acid (HBr) in acetic acid or aqueous solution can be used, often at elevated temperatures. acs.orgelsevierpure.comcommonorganicchemistry.comnih.gov It is important to note that under certain conditions, particularly with HBr, there is a possibility of bromine migration on the aromatic ring, which could affect the purity of the final product. acs.orgelsevierpure.com Following the cleavage reaction, a workup with water hydrolyzes the intermediates to afford the final dihydroxy product.

Table 3: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Advantages |

| Boron tribromide (BBr₃) | Dichloromethane, 0°C to room temp. | High efficiency, often clean reactions |

| Hydrobromic acid (HBr) | Acetic acid or water, reflux | Cost-effective, classical method |

| Boron trichloride (BCl₃) | Dichloromethane, low temp. | Alternative Lewis acid |

| Trimethylsilyl iodide (TMSI) | Acetonitrile or Chloroform, reflux | Mild conditions for sensitive substrates |

Bromination Reactions with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic compounds, offering a milder alternative to elemental bromine. wikipedia.orgmdma.ch It is particularly useful for the bromination of activated aromatic rings, such as those found in phenolic compounds. mdma.ch The reactivity and regioselectivity of NBS brominations can be influenced by the choice of solvent and the presence of catalysts.

For the synthesis of this compound, the starting material would be 3,5-dihydroxybenzoic acid. The two hydroxyl groups strongly activate the aromatic ring, directing electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). To achieve dibromination at the 2 and 6 positions, stoichiometric control of NBS would be crucial.

Detailed Research Findings:

While a specific protocol for the dibromination of 3,5-dihydroxybenzoic acid using NBS to yield the 2,6-dibromo isomer is not extensively documented in the reviewed literature, general principles of NBS bromination of activated phenols can be applied. The reaction would likely proceed in a polar solvent to facilitate the ionic mechanism of electrophilic aromatic substitution. Acetonitrile has been shown to be an effective solvent for the nuclear bromination of methoxy-substituted benzenes with NBS, leading to high regioselectivity and increased reactivity compared to nonpolar solvents like carbon tetrachloride. mdma.ch

A proposed reaction scheme would involve the treatment of 3,5-dihydroxybenzoic acid with at least two equivalents of NBS in a suitable solvent. The reaction progress would need to be carefully monitored to prevent over-bromination or the formation of isomeric products.

| Parameter | Condition | Rationale | Reference |

| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. | wikipedia.orgmdma.ch |

| Starting Material | 3,5-Dihydroxybenzoic acid | Activated substrate for electrophilic bromination. | |

| Stoichiometry | > 2 equivalents of NBS | To achieve dibromination. | |

| Solvent | Acetonitrile or other polar aprotic solvent | Promotes ionic mechanism and enhances reactivity. | mdma.ch |

| Catalyst | Potentially a mild acid catalyst | May be required to enhance electrophilicity of bromine. | |

| Temperature | Room temperature to gentle heating | To control reaction rate and selectivity. | mdma.ch |

Electrophilic Bromination under Controlled Conditions

Direct bromination using elemental bromine (Br₂) is a fundamental method for the synthesis of bromoarenes. The high reactivity of 3,5-dihydroxybenzoic acid towards electrophiles necessitates carefully controlled conditions to achieve the desired 2,6-dibromo substitution pattern and avoid the formation of other isomers or polybrominated products.

Detailed Research Findings:

A patented process for the preparation of 4-bromo-3,5-dihydroxybenzoic acid demonstrates the feasibility of regioselective monobromination of 3,5-dihydroxybenzoic acid. google.com This process involves reacting 3,5-dihydroxybenzoic acid with elemental bromine in the presence of an aqueous mineral acid. google.com To synthesize the 2,6-dibromo derivative, this methodology could be adapted by using an excess of bromine.

The hydroxyl groups at positions 3 and 5 direct the incoming electrophiles to the ortho (positions 2, 4, 6) and para (position 4) positions. The use of excess bromine would likely lead to the substitution at the most activated and sterically accessible positions, which are the two ortho positions (2 and 6) relative to the carboxyl group and meta to the hydroxyl groups.

| Parameter | Condition | Rationale | Reference |

| Brominating Agent | Elemental Bromine (Br₂) | Readily available and potent electrophilic brominating agent. | google.com |

| Starting Material | 3,5-Dihydroxybenzoic acid | Highly activated aromatic substrate. | orgsyn.org |

| Stoichiometry | > 2 equivalents of Br₂ | To ensure dibromination. | |

| Solvent | Aqueous mineral acid (e.g., HCl, H₂SO₄) | May control reactivity and influence regioselectivity. | google.com |

| Temperature | Controlled, potentially elevated | To drive the reaction to completion. | google.com |

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve highly selective transformations under mild conditions. nih.gov Halogenating enzymes, such as haloperoxidases, are known to catalyze the halogenation of various organic substrates, including phenolic compounds. cdnsciencepub.com

Detailed Research Findings:

While a direct chemo-enzymatic synthesis of this compound has not been specifically reported, the principles of enzymatic halogenation could be applied. Haloperoxidases catalyze the oxidation of halides (like Br⁻) in the presence of hydrogen peroxide to generate a reactive halogenating species. cdnsciencepub.com This enzymatic approach could offer high regioselectivity that is often difficult to achieve with purely chemical methods.

A potential chemo-enzymatic strategy would involve the use of a haloperoxidase enzyme with 3,5-dihydroxybenzoic acid as the substrate in the presence of a bromide source and hydrogen peroxide. The enzyme's active site could potentially direct the bromination specifically to the 2 and 6 positions. Research in this area is ongoing, with efforts to expand the substrate scope and catalytic efficiency of halogenating enzymes for synthetic applications. cdnsciencepub.com

| Parameter | Component | Function | Reference |

| Biocatalyst | Haloperoxidase | Catalyzes the oxidation of bromide. | cdnsciencepub.com |

| Substrate | 3,5-Dihydroxybenzoic acid | The molecule to be brominated. | |

| Bromide Source | KBr or NaBr | Provides the bromide ions. | cdnsciencepub.com |

| Oxidant | Hydrogen Peroxide (H₂O₂) | Required for the catalytic cycle of the enzyme. | cdnsciencepub.com |

| Reaction Medium | Aqueous buffer | To maintain optimal enzyme activity. | cdnsciencepub.com |

Synthesis via Halogen Exchange or Transhalogenation Reactions

Conversion from Iodo-Substituted Benzoic Acid Derivatives

Halogen exchange, or the Finkelstein reaction, provides a method to replace one halogen atom with another. This can be a valuable strategy when the desired bromo-substituted compound is difficult to obtain directly, but the corresponding iodo-substituted precursor is more accessible.

Detailed Research Findings:

The synthesis of this compound could potentially be achieved through a halogen exchange reaction starting from 2,6-diiodo-3,5-dihydroxybenzoic acid. While the direct synthesis of this diiodo precursor is not detailed in the available literature, if synthesized, it could undergo a copper-catalyzed halogen exchange reaction.

Modern methods for the aromatic Finkelstein reaction often employ copper(I) catalysts with diamine ligands to facilitate the conversion of aryl bromides to aryl iodides. mdma.ch The reverse reaction, converting an aryl iodide to an aryl bromide, is also feasible and can be driven by the appropriate choice of halide salt and reaction conditions. nih.gov For the conversion of a diiodo- to a dibromo-benzoic acid derivative, a significant excess of a bromide salt (e.g., CuBr or NaBr) would be required to shift the equilibrium towards the desired product.

| Parameter | Condition | Rationale | Reference |

| Starting Material | 2,6-Diiodo-3,5-dihydroxybenzoic acid | Iodoarenes are generally more reactive in halogen exchange. | |

| Catalyst | Copper(I) salt (e.g., CuI, CuBr) | Facilitates the halogen exchange process. | mdma.chnih.gov |

| Ligand | Diamine ligand | Enhances the catalytic activity of copper. | mdma.ch |

| Bromide Source | Excess NaBr or CuBr | Drives the equilibrium towards the bromo product. | nih.gov |

| Solvent | Dioxane or other suitable organic solvent | To solubilize reactants and facilitate the reaction. | mdma.ch |

| Temperature | Elevated (e.g., 110-150 °C) | To overcome the activation energy of the C-I bond cleavage. | mdma.ch |

Derivatization from Related Dihydroxybenzoic Acids or Brominated Precursors

Functionalization of 3,5-Dihydroxybenzoic Acid

The most direct route to this compound is the direct functionalization of 3,5-dihydroxybenzoic acid. As discussed in sections 2.1.1.3 and 2.1.1.4, this involves electrophilic bromination. The key challenge in this approach is controlling the regioselectivity to favor substitution at the 2 and 6 positions over the 4 position.

Detailed Research Findings:

The two hydroxyl groups in 3,5-dihydroxybenzoic acid are strong ortho-, para-directing activators. The positions ortho to both hydroxyl groups are 2, 4, and 6. The carboxyl group is a deactivating group and a meta-director. Therefore, electrophilic attack is highly favored at positions 2, 4, and 6.

To achieve selective dibromination at the 2 and 6 positions, one might need to exploit subtle differences in the electronic and steric environment of these positions. It is possible that the position para to one hydroxyl group and ortho to the other (position 4) is the most activated, as suggested by the synthesis of the 4-bromo derivative. google.com However, with an excess of the brominating agent, substitution at the remaining activated positions (2 and 6) would be expected to occur. The precise control of reaction conditions such as temperature, solvent, and the nature of the brominating agent would be critical to maximize the yield of the desired 2,6-dibromo isomer.

Further research into the bromination of phloroglucinol derivatives, which share a similar 1,3,5-trihydroxybenzene core, could provide valuable insights into the factors governing regioselectivity in these systems. cdnsciencepub.com

Bromination of Resorcinol (B1680541) Derivatives and Analogous Compounds

The core structure of this compound is derived from 3,5-dihydroxybenzoic acid, which is itself a derivative of resorcinol. The two hydroxyl groups on the aromatic ring are strong activating groups and ortho-, para-directors for electrophilic substitution. This inherent reactivity guides the incoming bromine electrophiles to the positions ortho and para to the hydroxyl groups (positions 2, 4, and 6).

The direct bromination of 3,5-dihydroxybenzoic acid has been investigated as a primary route to halogenated derivatives. rsc.org Similarly, studies on analogous compounds like 2,4-dihydroxybenzoic acid demonstrate common synthetic approaches. For instance, the bromination of 2,4-dihydroxybenzoic acid using a solution of bromine in glacial acetic acid at a controlled temperature of 30–35°C yields 2,4-dihydroxy-5-bromobenzoic acid. orgsyn.org This highlights a standard methodology where the substrate is dissolved in a suitable solvent and treated with a brominating agent.

For the synthesis of the target compound, this compound, the precursor 3,5-dihydroxybenzoic acid is treated with a brominating agent. The positions 2, 4, and 6 are all activated. To achieve dibromination at the 2 and 6 positions, control over stoichiometry and reaction conditions is crucial. A common procedure involves mixing 3,5-dihydroxybenzoic acid with an aqueous mineral acid and then treating this mixture with elemental bromine. google.com The use of two or more equivalents of the brominating agent under controlled conditions can lead to the desired disubstituted product.

Common brominating agents used for such transformations include:

Molecular Bromine (Br₂) : Often used in a solvent like acetic acid or water. It is a powerful brominating agent but can be hazardous to handle due to its corrosive and toxic nature. wordpress.comcambridgescholars.com

N-Bromosuccinimide (NBS) : A solid and safer alternative to liquid bromine, often used for selective bromination. wordpress.comcambridgescholars.comorganic-chemistry.org It can be employed with a catalyst or under specific solvent conditions to achieve high regioselectivity. researchgate.net

The table below summarizes typical conditions for the bromination of dihydroxybenzoic acid derivatives.

| Substrate | Brominating Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| 2,4-Dihydroxybenzoic acid | Br₂ | Glacial Acetic Acid | 30-35°C | 2,4-Dihydroxy-5-bromobenzoic acid | 57-63% |

| 3,5-Dihydroxybenzoic acid | Br₂ | Aqueous Mineral Acid | Heating | 4-Bromo-3,5-dihydroxybenzoic acid | ~73% |

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact and enhance safety. bridgew.edu The synthesis of this compound can be evaluated and improved through the lens of these principles.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.

Molecular Bromine (Br₂) : In a substitution reaction, the use of Br₂ generates one equivalent of hydrogen bromide (HBr) as a byproduct for every equivalent of bromine incorporated into the product. This results in a theoretical maximum atom economy of 50% for the bromine atom. researchgate.net

N-Bromosuccinimide (NBS) : While safer to handle than Br₂, NBS has a significantly lower atom economy. wordpress.com The succinimide portion of the molecule becomes a byproduct, meaning a large part of the reagent's mass is not incorporated into the final product. wordpress.com

Catalytic Systems : To improve atom economy, systems that utilize a catalytic amount of a bromine source in conjunction with an oxidant are preferred. For example, using bromide salts (like KBr or CaBr₂) with an oxidant (like H₂O₂, Oxone, or KBrO₃) can generate the active brominating species in situ. mdpi.comnih.govchemrxiv.org This approach can utilize both atoms of a conceptual Br₂ molecule, significantly improving atom economy.

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental hazards. acsgcipr.org

Traditional Solvents : Chlorinated solvents like carbon tetrachloride and chlorobenzene have been traditionally used for brominations but are now recognized as environmentally troublesome. acs.org Glacial acetic acid is also common but contributes to acidic waste streams. orgsyn.org

Greener Alternatives : Research has identified more sustainable solvent options for bromination reactions. Water is an ideal green solvent, and some brominations of highly activated aromatics can be performed effectively in aqueous systems. rsc.orgnih.gov Other greener solvents include ethanol (B145695) and dimethyl carbonate, which have shown comparable yields to traditional solvents in certain bromination reactions. acs.orgnih.gov

Waste minimization strategies focus on reducing byproducts and enabling the recycling of reagents and catalysts. rsc.org

Recyclable Reagents : The use of solid-supported brominating agents or reagents that can be easily recovered and regenerated, such as N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA), allows for the reuse of the sulfonamide byproduct. organic-chemistry.org

Catalyst Recycling : Employing heterogeneous catalysts, such as solid acids like Amberlyst-15, simplifies the separation of the catalyst from the reaction mixture, allowing it to be filtered off and reused in subsequent batches. researchgate.net

The following table compares solvents for aromatic bromination based on green chemistry criteria.

| Solvent | Classification | Key Considerations |

|---|---|---|

| Chlorobenzene / CCl₄ | Undesirable | Toxic, environmentally persistent. acs.org |

| Glacial Acetic Acid | Usable | Corrosive, generates acidic waste. orgsyn.org |

| Water | Recommended | Non-toxic, inexpensive, environmentally benign. rsc.org |

| Ethanol | Recommended | Renewable, low toxicity, biodegradable. nih.gov |

| Dimethyl Carbonate (DMC) | Recommended | Green solvent alternative with good performance. acs.org |

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. Key factors include temperature, reaction time, and the catalytic system.

Temperature is a critical parameter in electrophilic aromatic bromination, as it can significantly influence both the reaction rate and the regioselectivity. nih.gov

Influence on Selectivity : For many aromatic compounds, conducting bromination at lower temperatures can enhance positional selectivity. nih.gov Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to a mixture of products. nih.gov For instance, the bromination of catechol with NBS at -30°C affords exclusively the 4-bromo isomer, whereas at room temperature, other isomers are formed. nih.gov

Influence on Rate : The reaction rate is strongly dependent on temperature and heating time. nih.gov An optimal temperature must be found that allows the reaction to proceed to completion in a reasonable timeframe without promoting the formation of byproducts. Reactions can be instantaneous at higher temperatures (e.g., above 310°C in some systems), but this may sacrifice selectivity. nih.gov For the bromination of fluorobenzene, reaction temperatures are typically maintained between 30°C and 70°C. google.com A preferred range for many reactions is between -10°C and 30°C to control the exothermic nature of the reaction. google.com

While highly activated rings like phenols can react without a catalyst, less reactive substrates require a catalyst to activate the halogen. wikipedia.org Even for activated systems, a catalyst can improve reaction rates and selectivity.

Catalyst Types :

Lewis Acids : Traditional catalysts like FeBr₃ and AlCl₃ are effective but are required in stoichiometric amounts and can generate significant waste. wikipedia.orglibretexts.org

Solid Acids : Heterogeneous catalysts like zeolites or acidic resins (e.g., Amberlyst-15) offer advantages in terms of easy separation and reusability. researchgate.netgoogle.com

Photoredox Catalysts : Modern methods utilize visible-light photoredox catalysts, such as Ru(bpy)₃Cl₂, to generate the brominating species in situ under mild conditions. beilstein-journals.org

Lewis Base Catalysts : Certain Lewis bases have been shown to catalyze halogenation reactions with N-halosuccinimides. chemrxiv.org

Catalyst Loading : The amount of catalyst used can affect the reaction's efficiency. While a sufficient amount is needed to drive the reaction, an excess can sometimes be detrimental. In certain Lewis base-catalyzed halogenations, overloading the catalyst has been observed to suppress the reaction process. researchgate.net Therefore, optimizing the catalyst loading is crucial for maximizing yield. For zeolite-catalyzed bromination, the amount is typically kept low, at no more than 10 grams per mole of substrate. google.com

Purification Techniques for Academic Synthesis

The purification of this compound and its precursors is a critical step in academic synthesis to ensure the isolation of a high-purity product, free from starting materials, reagents, and byproducts. The choice of purification method is largely dependent on the physical and chemical properties of the target compound and the impurities present. Common techniques employed include recrystallization, column chromatography, and acid-base extraction.

Recrystallization is a widely used technique for purifying solid compounds. This method relies on the differences in solubility of the desired compound and impurities in a particular solvent or solvent system. For dihydroxybenzoic acid derivatives, various solvents can be utilized. For instance, 3,5-dihydroxybenzoic acid, a potential precursor, can be purified by recrystallization from hot acetic acid with the use of decolorizing carbon to remove colored impurities. orgsyn.org Another related compound, 2,6-dimethoxybenzoic acid, has been successfully crystallized from various solvents including tetrahydrofuran (THF), acetonitrile (MeCN), and water, often by cooling a saturated solution.

In the synthesis of a closely related compound, 2,6-dibromo-3,4,5-trimethoxybenzoic acid, the product was purified by crystallization directly from the reaction mixture. nih.gov Upon cooling the solution, the desired product crystallized as long, thin needles, which were then collected. nih.gov This suggests that direct crystallization is a viable and efficient method for purifying halogenated dihydroxybenzoic acid derivatives.

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For polar compounds like dihydroxybenzoic acids, silica (B1680970) gel is a common stationary phase. The separation of various dihydroxybenzoic acid isomers has been successfully achieved using techniques like high-speed counter-current chromatography (HSCCC) and high-performance liquid chromatography (HPLC). sielc.com

In the case of 2,6-dihydroxybenzoic acid, a precursor, a purification method involving an adsorber resin (Dowex® 1X8-50) has been reported. mdpi.comresearchgate.net The product is first bound to the resin and then eluted to achieve a high degree of purity. mdpi.comresearchgate.net Thin-layer chromatography (TLC) is also a valuable tool for monitoring the progress of a reaction and for identifying suitable solvent systems for column chromatography of halogenated benzoic acid derivatives. researchgate.net

Acid-precipitation is a common and effective method for isolating acidic compounds like this compound from a reaction mixture. This technique involves adjusting the pH of the solution to precipitate the desired carboxylic acid. For example, in the purification of 2,6-dihydroxybenzoic acid, the product can be precipitated from an aqueous solution by acidification, followed by filtration.

The following table provides a summary of purification techniques applicable to this compound and its precursors based on methods used for structurally related compounds.

| Purification Technique | Description | Applicable To | Reference |

| Recrystallization | The compound is dissolved in a hot solvent and then allowed to cool, leading to the formation of pure crystals. | 3,5-dihydroxybenzoic acid, 2,6-dimethoxybenzoic acid, 2,6-dibromo-3,4,5-trimethoxybenzoic acid | orgsyn.orgnih.gov |

| Column Chromatography | Separation is based on the differential adsorption of compounds to a stationary phase. | Dihydroxybenzoic acid isomers, 2,6-dihydroxybenzoic acid | sielc.commdpi.comresearchgate.net |

| Acid-Precipitation | The desired acidic compound is precipitated from a solution by adjusting the pH. | 2,6-dihydroxybenzoic acid |

Chemical Reactivity and Transformation Studies of 2,6 Dibromo 3,5 Dihydroxybenzoic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The aromatic ring of 2,6-dibromo-3,5-dihydroxybenzoic acid is highly substituted, leaving only one position (C4) available for substitution. The directing effects of the existing groups converge on this single site. The two hydroxyl groups are strongly activating ortho-, para-directors, while the carboxylic acid is a deactivating meta-director. Both effects promote substitution at the C4 position. However, the reaction is sterically hindered by the adjacent bromine and hydroxyl groups.

Further halogenation, such as bromination or chlorination, would be expected to occur exclusively at the C4 position, the only available site on the aromatic ring. The strong activating nature of the two hydroxyl groups would facilitate this reaction, but the significant steric hindrance from the neighboring substituents would likely necessitate forcing conditions. The reaction would yield the corresponding 2,6-dibromo-4-halo-3,5-dihydroxybenzoic acid.

Table 1: Potential Further Halogenation Reactions

| Reactant | Reagents and Conditions | Expected Major Product |

| This compound | Br₂, FeBr₃ (or other Lewis acid) | 2,4,6-Tribromo-3,5-dihydroxybenzoic acid |

| This compound | Cl₂, FeCl₃ (or other Lewis acid) | 4-Chloro-2,6-dibromo-3,5-dihydroxybenzoic acid |

The principles of regioselectivity for nitration and sulfonation follow those of halogenation, with the electrophile (NO₂⁺ or SO₃) directed to the C4 position.

Nitration: The use of standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, is complicated by the sensitive nature of the substrate. The electron-rich dihydroxy-system is highly susceptible to oxidation by nitric acid, which can lead to the formation of complex mixtures, quinone-like structures, or degradation products rather than the desired nitrated compound. scirp.orgresearchgate.net Achieving selective nitration would require mild, specialized nitrating agents to avoid these side reactions. rsc.org

Sulfonation: Sulfonation using fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group at the C4 position. youtube.com This reaction is generally reversible and may require high temperatures, which could also pose a risk of degradation to the substrate. The expected product is 2,6-dibromo-3,5-dihydroxy-4-sulfobenzoic acid.

Table 2: Potential Nitration and Sulfonation Reactions

| Reactant | Reagents and Conditions | Expected Major Product | Notes |

| This compound | Conc. HNO₃, Conc. H₂SO₄ | 2,6-Dibromo-3,5-dihydroxy-4-nitrobenzoic acid | High potential for oxidation and degradation of the aromatic ring. |

| This compound | Fuming H₂SO₄ | 2,6-Dibromo-3,5-dihydroxy-4-sulfobenzoic acid | High temperatures may be required. |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide) to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com

The aromatic ring of this compound is rendered electron-rich by the two powerful electron-donating hydroxyl groups. This deactivates the ring towards nucleophilic attack, making the displacement of the bromine atoms via a standard SNAr mechanism extremely challenging. Reactions with common nucleophiles like amines or thiols are not expected to proceed under typical conditions. While studies on related compounds show that substitution of a bromine atom by amines or thiols is possible, the electronic properties of this compound make it a particularly unreactive substrate. chemicalbook.com Forcing conditions, such as high temperatures and pressures, or the use of a metal catalyst might facilitate substitution, but could also lead to decomposition.

Table 3: Hypothetical Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Expected Product (Hypothetical) | Reaction Viability |

| Ammonia (NH₃) | 2-Amino-6-bromo-3,5-dihydroxybenzoic acid | Very low; the electron-rich ring deactivates the substrate for SNAr. |

| Primary Amines (R-NH₂) | 2-Alkylamino-6-bromo-3,5-dihydroxybenzoic acid | Very low; requires harsh conditions or catalysis. |

| Thiols (R-SH) | 2-Bromo-3,5-dihydroxy-6-(alkylthio)benzoic acid | Very low; the electron-rich ring is not susceptible to nucleophilic attack. |

Oxidation and Reduction Reactions

The oxidation of this compound is complex due to the presence of the resorcinol-like (1,3-dihydroxy) core. Unlike hydroquinones (1,4-dihydroxybenzenes), which readily oxidize to quinones, resorcinols are more resistant to oxidation and tend to undergo oxidative coupling or ring-opening reactions.

Direct oxidation of the 3,5-dihydroxy arrangement to a stable benzoquinone is not a typical reaction pathway. The oxidation of hydroquinones to p-benzoquinones is a well-established process using various oxidizing agents like potassium dichromate, manganese dioxide, or potassium bromate. chemicalbook.comatamanchemicals.comprepchem.com However, applying these strong oxidants to a resorcinol (B1680541) derivative like this compound would likely result in a complex mixture of polymeric materials or degradation products rather than a simple, isolable quinone. The formation of quinonoid intermediates is possible, but they would be highly reactive and prone to further transformation. The synthesis of a specific oxidized derivative would require highly selective reagents and carefully controlled reaction conditions.

Table 4: Potential Oxidation Reactions

| Oxidizing Agent | Potential Outcome(s) | Notes |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Degradation, polymerization, complex mixture of oxidized products. | Strong, non-selective oxidant for this substrate. chemicalbook.com |

| Fremy's Salt ((KSO₃)₂NO) | Formation of highly reactive quinonoid intermediates, potential for polymerization. | Known for oxidizing phenols to quinones, but resorcinol core complicates the reaction. jetir.org |

| Manganese Dioxide (MnO₂) | Complex mixture of oxidized products. | A common, heterogeneous oxidant used for converting hydroquinones. prepchem.com |

Reduction of Bromine Atoms (Dehalogenation)

The removal of bromine atoms from the aromatic ring of this compound, a process known as hydrodehalogenation, can be achieved through both chemical and biological methods. The choice of method influences the selectivity and reaction conditions.

Catalytic hydrodehalogenation is a common chemical approach for removing aryl halides. kuleuven.be This typically involves the use of a metal catalyst, most often palladium on a carbon support (Pd/C), and a source of hydrogen. kuleuven.be The hydrogen source can be molecular hydrogen (H₂) gas or a transfer agent like isopropanol (B130326) or ethanol (B145695). iastate.edursc.org The reaction proceeds via oxidative addition of the carbon-bromine bond to the palladium catalyst, followed by reduction. While effective, achieving selective monodebromination versus complete debromination can be challenging and depends heavily on fine-tuning the reaction conditions. Studies on halophenols have shown that the reactivity order can be influenced by the halogen, with a Pd/CeO₂ catalyst showing reactivity in the order F > Cl > Br >> I, suggesting that the desorption of the halide from the catalyst surface is a key factor. iastate.educhemrxiv.org

Enzymatic dehalogenation presents a highly specific and mild alternative. Reductive dehalogenases are a class of enzymes that catalyze the removal of halogens from organic compounds. nih.gov A reductive dehalogenase homolog from Nitratireductor pacificus (RdhAₙₚ) shows a distinct preference for substrates with a 2,6-dihalogenated phenolic structure. nih.gov While its highest activity was recorded with 3,5-dibromo-4-hydroxybenzoic acid, its specificity suggests it could be a potent catalyst for the dehalogenation of this compound. nih.gov Similarly, the aerobic bacterium Delftia sp. EOB-17 has been shown to completely debrominate 3,5-dibromo-4-hydroxybenzoate (B1263476) to 4-hydroxybenzoate (B8730719) under aerobic conditions, a process mediated by a reductive dehalogenase gene. nih.gov These biological systems offer the potential for highly selective dehalogenation under environmentally benign conditions. semanticscholar.org

Table 1: Comparison of Dehalogenation Methods

| Method | Reagents/Catalyst | Typical Conditions | Product(s) | Selectivity Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature to moderate heat, atmospheric to high pressure | 3,5-Dihydroxybenzoic acid | Often leads to complete dehalogenation. Selective monodehalogenation is challenging. |

| Transfer Hydrodehalogenation | Isopropanol, Pd/CeO₂, NaOH | Mild heat (e.g., 65 °C) | 3,5-Dihydroxybenzoic acid | Can be highly efficient; reactivity is dependent on the support and reaction conditions. iastate.educhemrxiv.org |

| Enzymatic Dehalogenation | Reductive dehalogenase (e.g., from Delftia sp. or N. pacificus) | Aqueous buffer, ambient temperature, specific pH (e.g., pH 8) | 6-Bromo-3,5-dihydroxybenzoic acid and/or 3,5-Dihydroxybenzoic acid | Potentially very high for specific C-Br bonds, offering stepwise dehalogenation. nih.govnih.gov |

Reduction of Carboxylic Acid Functionality (e.g., to Alcohols)

The reduction of the carboxylic acid group in this compound to a primary alcohol (2,6-dibromo-3,5-dihydroxyphenyl)methanol presents a chemoselectivity challenge due to the presence of other reducible or sensitive functional groups.

Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce carboxylic acids to alcohols. However, LiAlH₄ is highly reactive and would likely also cause the reductive cleavage of the carbon-bromine bonds, leading to a mixture of dehalogenated products.

For a more selective transformation, borane (B79455) reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or diborane (B8814927) (B₂H₆) are the reagents of choice. libretexts.orgorganic-chemistry.org Boranes are known for their remarkable ability to selectively reduce carboxylic acids in the presence of other functional groups, including aryl halides and esters. researchgate.netresearchgate.net The reaction proceeds rapidly at room temperature and is generally quantitative. researchgate.netresearchgate.net This high chemoselectivity makes it the most suitable standard laboratory method for converting this compound to the corresponding benzyl (B1604629) alcohol without affecting the bromine substituents.

Modern catalytic approaches also offer pathways for this reduction. For instance, hydrosilylation catalyzed by Lewis acids like B(C₆F₅)₃ can reduce carboxylic acids to disilyl acetals, which are then hydrolyzed to aldehydes. nih.govresearchgate.net Further reduction would yield the alcohol. Enzymatic methods using carboxylic acid reductases (CARs) offer another green alternative, converting carboxylic acids to aldehydes using ATP and NADPH as cofactors, with subsequent reduction to the alcohol possible with alcohol dehydrogenases. nih.gov

Table 2: Reagents for the Reduction of the Carboxylic Acid Group

| Reagent | Solvent | Selectivity | Expected Product | Comments |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | Low | Mixture including (3,5-dihydroxyphenyl)methanol | Highly reactive; expected to also reduce the C-Br bonds. |

| Borane-THF (BH₃·THF) | THF | High | (2,6-Dibromo-3,5-dihydroxyphenyl)methanol | Standard, highly selective method for reducing carboxylic acids in the presence of aryl halides. researchgate.netresearchgate.net |

| Catalytic Hydrosilylation | Trialkylsilane, B(C₆F₅)₃ catalyst | Moderate to High | (2,6-Dibromo-3,5-dihydroxyphenyl)methanol (via aldehyde) | Requires a two-step (reduction then hydrolysis) process. nih.gov |

| Carboxylic Acid Reductases (CARs) | Aqueous Buffer | High | (2,6-Dibromo-3,5-dihydroxyphenyl)methanol (with coupled enzyme) | Enzymatic method offering high selectivity under mild conditions. nih.gov |

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be converted to esters and amides, though the steric hindrance from the two ortho-bromine atoms can influence the choice of method.

Esterification is commonly performed using the Fischer-Speier method, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com This is an equilibrium-driven reaction, and the use of excess alcohol or removal of water is necessary to drive it towards the ester product. libretexts.org For a substrate like this compound, the phenolic hydroxyl groups are also acidic and could potentially undergo side reactions, so protection of these groups may be necessary for higher yields and purity. The steric hindrance from the adjacent bromine atoms may slow the rate of esterification.

For sterically hindered acids, methods involving the activation of the carboxylic acid are often more effective. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to form esters under milder conditions. researchgate.net This approach avoids strong acids and high temperatures.

Amidation reactions to form the corresponding amide can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂), followed by reaction with an amine. However, the phenolic groups would likely react with SOCl₂. A more direct and milder approach involves using peptide coupling reagents, similar to those used in esterification. The combination of a carbodiimide (B86325) like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) activates the carboxylic acid, allowing it to react efficiently with an amine to form the amide bond. researchgate.net

Table 3: Synthesis of Esters and Amides

| Transformation | Method | Reagents | Conditions | Key Considerations |

|---|---|---|---|---|

| Esterification | Fischer-Speier | Alcohol (e.g., CH₃OH), H₂SO₄ (cat.) | Reflux | Equilibrium reaction; steric hindrance may lower rate; potential for phenol (B47542) side-reactions. libretexts.org |

| Esterification | Carbodiimide Coupling | Alcohol, DCC, DMAP (cat.) | Room temperature | Milder conditions; suitable for sterically hindered substrates. researchgate.net |

| Amidation | Via Acyl Chloride | 1. SOCl₂ 2. Amine (e.g., RNH₂) | Heat, then addition of amine | Harsh conditions; will react with phenolic -OH groups. |

| Amidation | Peptide Coupling | Amine, EDC, HOBt | Room temperature | Mild and efficient; standard method for amide bond formation. researchgate.net |

Chelation and Complexation Reactions

The arrangement of two hydroxyl groups and a carboxylic acid on the aromatic ring gives this compound significant potential for engaging in coordination chemistry and forming larger molecular assemblies.

Compounds containing ortho-dihydroxy (catechol) or salicylic (B10762653) acid moieties are well-known chelating agents, capable of binding strongly to a variety of metal ions. While this compound does not have an ortho-dihydroxy arrangement, the combination of the 3,5-dihydroxy and 2,6-dibromo groups on a benzoic acid core creates a unique ligand environment.

Table 4: Potential Metal Chelation Sites and Interactions

| Functional Groups Involved | Potential Chelation Mode | Metal Ion Type | Effect of Bromine |

|---|---|---|---|

| Carboxylate (-COO⁻) | Monodentate or Bidentate | Divalent and trivalent cations (e.g., Fe³⁺, Co²⁺, Ni²⁺) | Electronic withdrawal may slightly alter carboxylate basicity. |

| 3-OH, 5-OH, Carboxylate | Tridentate (upon deprotonation) | Transition metals, Lanthanides | Increases acidity of phenolic -OH groups, potentially enhancing binding affinity. |

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures. This compound possesses multiple functional groups capable of directing such assembly.

Halogen Bonding: A key feature of this molecule is the presence of two bromine atoms. These bromine atoms can participate in halogen bonding, a directional, non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophile (a Lewis base), such as an oxygen or nitrogen atom from a neighboring molecule. This interaction is comparable in strength and directionality to a classical hydrogen bond and provides a powerful tool for crystal engineering. The interplay between strong hydrogen bonding (from -COOH and -OH) and halogen bonding (from C-Br) can lead to the formation of complex and predictable three-dimensional supramolecular architectures.

Table 5: Non-Covalent Interactions in Supramolecular Assembly

| Interaction Type | Participating Groups | Role in Assembly | Relative Strength |

|---|---|---|---|

| Hydrogen Bond (Intermolecular) | -COOH with -COOH | Forms primary dimers | Strong |

| Hydrogen Bond (Intermolecular) | -OH with -OH or -COOH | Links dimers into sheets/chains | Moderate to Strong |

| Halogen Bond | C-Br with O/N atoms | Directs 3D packing, links layers | Weak to Moderate |

| π-π Stacking | Aromatic rings | Stabilizes layered structures | Weak |

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a key reaction for many aromatic acids. The facility of this reaction is highly dependent on the substitution pattern of the aromatic ring.

For hydroxybenzoic acids, decarboxylation is greatly facilitated when a hydroxyl group is positioned ortho or para to the carboxylic acid. This is because the mechanism can proceed through a stabilized cyclohexadienone intermediate. psu.edursc.org However, in this compound, the hydroxyl groups are meta to the carboxyl group. Studies on the parent 3,5-dihydroxybenzoic acid show that it is exceptionally stable to thermal decarboxylation, with no significant reaction observed at temperatures up to 330 °C in hydrothermal conditions. acs.orgresearchgate.net This stability is attributed to the lack of electronic stabilization for the intermediates involved in the common decarboxylation mechanisms. Simple heating is therefore not expected to be an effective method for decarboxylating this molecule.

Alternative, more forceful pathways are required. One such pathway is bromodecarboxylation . In this reaction, electrophilic attack by bromine occurs at the carbon atom bearing the carboxyl group (an ipso-substitution), which is then followed by the loss of CO₂. acs.orgacs.org This type of reaction has been studied for related compounds like 3,5-dibromo-2-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzoic acid. acs.orgacs.orgresearchgate.net The mechanism involves the formation of a reactive cyclohexadienone intermediate that subsequently loses carbon dioxide. acs.org

Modern transition-metal-catalyzed methods have also been developed for the decarboxylation of aromatic acids under milder conditions, sometimes involving radical pathways or oxidative addition, but their applicability to this specific, highly functionalized substrate would require empirical investigation. nih.govmasterorganicchemistry.com

Table 6: Decarboxylation Pathways

| Pathway | Conditions | Mechanism | Applicability/Outcome |

|---|---|---|---|

| Thermal Decarboxylation | High temperature (>330 °C) | Electrophilic substitution (Sₑ1-like) | Very low reactivity expected due to meta-OH substitution. acs.org |

| Bromodecarboxylation | Bromine (Br₂), Acetic Acid | Electrophilic attack at C1 followed by CO₂ loss | A plausible pathway, leading to 1,3,5-tribromo-2,4-dihydroxybenzene. acs.orgacs.org |

| Catalytic Decarboxylation | Transition metal catalyst (e.g., Cu, Pd) | Varies (e.g., radical, organometallic intermediate) | Potentially effective but would require specific catalyst development for this substrate. nih.gov |

| Peroxidase-Mediated Decarboxylation | Peroxidase enzyme, H₂O₂ | Oxidative process | Generally effective for p-hydroxybenzoic acids; applicability to this isomer is uncertain. nih.gov |

Advanced Spectroscopic and Structural Characterization of 2,6 Dibromo 3,5 Dihydroxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei. It provides a wealth of information regarding the structure, dynamics, reaction state, and chemical environment of molecules. For a substituted benzene (B151609) derivative like 2,6-dibromo-3,5-dihydroxybenzoic acid, NMR is crucial for verifying the specific substitution pattern on the aromatic ring.

The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments. In the case of this compound, the structure dictates a highly simplified aromatic region in its ¹H NMR spectrum.

Aromatic Protons: Due to the substitution pattern, there is only one proton directly attached to the aromatic ring, at the C4 position. This would theoretically result in a single signal (a singlet) in the aromatic region of the spectrum, typically observed between 6.5 and 8.0 ppm for aryl protons. libretexts.org The exact chemical shift would be influenced by the electronic effects of the adjacent bromine and hydroxyl substituents.

Hydroxyl and Carboxylic Protons: The compound possesses two phenolic hydroxyl (-OH) groups and one carboxylic acid (-COOH) proton. These are acidic protons, and their signals are typically broad. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, these protons might appear as distinct, broad singlets at a downfield chemical shift. For comparison, in the related compound 2,6-dihydroxybenzoic acid, the hydroxyl and carboxylic protons show signals at varied positions depending on the solvent used. chemicalbook.com

| Predicted ¹H NMR Signals for this compound |

| Proton Type |

| Aromatic (H-4) |

| Phenolic (-OH) |

| Carboxylic Acid (-COOH) |

Data is predictive based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment.

For the symmetric structure of this compound, seven distinct carbon signals are expected:

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is characteristically found far downfield, typically in the range of 165-185 ppm. For the related 2,6-dihydroxybenzoic acid, this signal appears around 170-173 ppm. chemicalbook.com

Aromatic Carbons: Six signals are expected for the aromatic carbons.

The carbons bearing the bromine atoms (C2, C6) would be shifted upfield relative to unsubstituted benzene due to the 'heavy atom effect'.

The carbons attached to the hydroxyl groups (C3, C5) would be significantly deshielded and appear downfield.

The carbon bearing the carboxylic acid group (C1) and the proton-bearing carbon (C4) would also have distinct chemical shifts.

| Predicted ¹³C NMR Signals for this compound |

| Carbon Type |

| Carbonyl (C=O) |

| Aromatic (C1-C6) |

Data is predictive. Chemical shifts for aromatic carbons are highly dependent on the specific electronic environment created by the substituents.

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, a ¹H-¹H COSY would be of limited use for the aromatic system itself, as there is only a single, isolated aromatic proton.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. An HSQC spectrum would definitively link the singlet in the ¹H NMR aromatic region to its corresponding C4 carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful 2D NMR experiment for elucidating the structure of highly substituted aromatics. It shows correlations between protons and carbons over two or three bonds. For this molecule, the H4 proton would show correlations to the surrounding carbons (C2, C3, C5, C6), and potentially the carboxylic carbon (C7), providing conclusive evidence for the substitution pattern. For instance, observing a correlation from the single aromatic proton to the two bromine-bearing carbons and the two hydroxyl-bearing carbons would confirm the structure. Data for the related compound 2,5-dihydroxybenzoic acid shows the utility of these techniques in assigning the full carbon and proton framework. bmrb.io

NMR spectroscopy is a valuable tool for real-time monitoring of chemical reactions and for obtaining mechanistic insights. By taking spectra at various time points during a reaction, one can observe the disappearance of reactant signals and the simultaneous appearance of product signals.

For example, in a hypothetical esterification reaction of this compound, one could monitor the reaction progress by:

Observing the decrease in the intensity of the carboxylic acid proton signal.

Tracking the appearance of new signals corresponding to the protons of the newly formed ester group (e.g., a methoxy (B1213986) or ethoxy group).

Noting the shift in the chemical shifts of the aromatic proton and carbons due to the change in the electronic nature of the C1 substituent from a carboxylic acid to an ester.

This approach allows for the determination of reaction kinetics and can help in optimizing reaction conditions. Similarly, in the synthesis of derivatives like 2,6-dibromo-3,4,5-trimethoxybenzoic acid, NMR could be used to follow the methylation of the hydroxyl groups. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule.

For this compound (Molecular Formula: C₇H₄Br₂O₄), HRMS is critical for confirmation. echemi.comchemscene.com The presence of two bromine atoms creates a characteristic isotopic pattern (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes), which would be clearly visible in the mass spectrum. An HRMS analysis would be expected to show an [M-H]⁻ ion at an m/z that precisely matches the calculated mass for the C₇H₃Br₂O₄⁻ species. Predicted data for the closely related isomer 3,5-dibromo-2,6-dihydroxybenzoic acid illustrates the expected adducts. uni.lu

| Predicted HRMS Data for this compound (C₇H₄Br₂O₄) |

| Adduct Ion |

| [M-H]⁻ |

| [M+H]⁺ |

| [M+Na]⁺ |

Values are calculated based on the molecular formula and monoisotopic masses of the most abundant isotopes. The presence of two bromine atoms will result in a characteristic M, M+2, M+4 isotopic pattern.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Upon ionization, typically through electrospray ionization (ESI) in negative mode, the molecular ion [M-H]⁻ of this compound would be formed at an m/z of approximately 311.1. lakome2.com Subsequent collision-induced dissociation (CID) would likely initiate characteristic fragmentation patterns.

A primary and highly probable fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (a neutral loss of 44 Da). libretexts.org Another expected fragmentation would be the cleavage of the C-Br bonds, leading to the loss of bromine radicals. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br in nearly equal abundance) would result in characteristic isotopic patterns for bromine-containing fragments.

Common fragmentation pathways for aromatic compounds include ring cleavage. For substituted benzoic acids, fragmentation often involves the loss of substituents from the aromatic ring. In the case of this compound, the sequential loss of hydroxyl groups (as H₂O) and bromine atoms would be anticipated.

Table 1: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | m/z of Fragment Ion |

| [M-H]⁻ (311.1) | Decarboxylated ion | CO₂ | ~267.1 |

| [M-H]⁻ (311.1) | Loss of a bromine atom | Br | ~232.1 |

| [M-H]⁻ (311.1) | Loss of a hydroxyl group | H₂O | ~293.1 |

Note: The m/z values are approximate and depend on the specific bromine isotopes present in the fragment.

Ionization Energy Reduction Studies in Gas Phase

The ionization energy (IE) of a molecule is the minimum energy required to remove an electron from its gaseous state. While specific experimental or computational studies on the ionization energy of this compound were not found, the influence of its substituents allows for a qualitative prediction of its IE relative to benzoic acid.

The parent molecule, benzoic acid, has a reported gas-phase ionization energy. nist.govnist.gov The substituents on the aromatic ring of this compound—two bromine atoms and two hydroxyl groups—are both electron-withdrawing in nature through inductive effects, although the hydroxyl groups can be electron-donating through resonance. The strong electronegativity of the bromine atoms is expected to significantly stabilize the molecule's highest occupied molecular orbital (HOMO), thereby increasing the energy required to remove an electron.

Studies on substituted benzoic acids have shown that electron-withdrawing groups generally increase the acidity of the carboxylic acid by stabilizing the conjugate base. libretexts.org While acidity and ionization energy are distinct properties, the underlying electronic effects of substituents are related. The cumulative electron-withdrawing effect of the four substituents in this compound would likely lead to a higher ionization energy compared to unsubstituted benzoic acid.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its hydroxyl, carbonyl, and aromatic functionalities. A study on the synthesis of this compound reported characteristic FTIR peaks that align with these expectations. lakome2.com

The presence of both intramolecular and intermolecular hydrogen bonding significantly influences the position and shape of the O-H and C=O stretching bands. The broadness of the O-H stretching vibration is a hallmark of hydrogen bonding. rsc.org